molecular formula C8H7BrFNO2 B13008193 4-(2-Bromoethyl)-1-fluoro-2-nitrobenzene

4-(2-Bromoethyl)-1-fluoro-2-nitrobenzene

Cat. No.: B13008193
M. Wt: 248.05 g/mol
InChI Key: BJZLULVOVPYKLO-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-1-fluoro-2-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromoethyl group, a fluoro group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-1-fluoro-2-nitrobenzene typically involves the bromination of 1-fluoro-2-nitrobenzene followed by the introduction of the bromoethyl group. One common method involves the reaction of 1-fluoro-2-nitrobenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction introduces the bromoethyl group at the ortho position relative to the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-1-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The bromoethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as 4-(2-azidoethyl)-1-fluoro-2-nitrobenzene.

    Reduction: Formation of 4-(2-bromoethyl)-1-fluoro-2-aminobenzene.

    Oxidation: Formation of 4-(2-carboxyethyl)-1-fluoro-2-nitrobenzene.

Scientific Research Applications

4-(2-Bromoethyl)-1-fluoro-2-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.

    Materials Science: It is utilized in the preparation of advanced materials, including polymers and liquid crystals.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-1-fluoro-2-nitrobenzene involves its interaction with biological molecules. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components. These interactions can affect various molecular targets and pathways, including enzyme inhibition and DNA alkylation.

Comparison with Similar Compounds

4-(2-Bromoethyl)-1-fluoro-2-nitrobenzene can be compared with other similar compounds such as:

    4-(2-Bromoethyl)-1-chloro-2-nitrobenzene: Similar structure but with a chlorine atom instead of a fluorine atom. The presence of chlorine can affect the compound’s reactivity and biological activity.

    4-(2-Bromoethyl)-1-fluoro-2-aminobenzene: Similar structure but with an amino group instead of a nitro group

    4-(2-Bromoethyl)-1-fluoro-2-methylbenzene: Similar structure but with a methyl group instead of a nitro group. The methyl group can influence the compound’s stability and reactivity.

The uniqueness of this compound lies in the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

4-(2-bromoethyl)-1-fluoro-2-nitrobenzene

InChI

InChI=1S/C8H7BrFNO2/c9-4-3-6-1-2-7(10)8(5-6)11(12)13/h1-2,5H,3-4H2

InChI Key

BJZLULVOVPYKLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCBr)[N+](=O)[O-])F

Origin of Product

United States

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